

Application Note: Quantifying **ONC213**-Induced Apoptosis using Flow Cytometry

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Compound of Interest

Compound Name: **ONC213**

Cat. No.: **B13145634**

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Introduction to **ONC213** and Apoptosis

ONC213 is a novel small molecule of the imipridone class of compounds that has demonstrated potent anti-cancer activity, particularly in acute myeloid leukemia (AML).[1][2] Its mechanism of action involves the inhibition of α -ketoglutarate dehydrogenase (α KGDH), a key enzyme in the mitochondrial tricarboxylic acid (TCA) cycle.[2][3][4] This inhibition leads to mitochondrial stress, suppression of oxidative phosphorylation, and a reduction in the translation of the anti-apoptotic protein MCL-1.[1][2][5][6] The culmination of these events is the induction of the intrinsic pathway of apoptosis, or programmed cell death.[1][5]

Apoptosis is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. The ability to quantitatively measure apoptosis is therefore essential for the preclinical evaluation of anti-cancer agents like **ONC213**. Flow cytometry, coupled with Annexin V and Propidium Iodide (PI) staining, provides a rapid and robust method for detecting and quantifying apoptotic cells.[7][8][9][10]

Principle of Annexin V/PI Staining for Apoptosis Detection

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally restricted to the inner leaflet of the plasma membrane, is translocated to the outer leaflet.[9][10] Annexin V is a calcium-dependent protein that has a high affinity for PS.[9] By conjugating Annexin V to a fluorochrome, such as FITC, early apoptotic cells can be identified.[9]

Propidium Iodide (PI) is a fluorescent DNA-intercalating agent that is excluded by cells with an intact plasma membrane.^[10] In late-stage apoptosis or necrosis, membrane integrity is lost, allowing PI to enter the cell and stain the nucleus.^{[7][9]}

By using both Annexin V and PI, flow cytometry can distinguish between four cell populations:

- Annexin V- / PI-: Live, healthy cells.
- Annexin V+ / PI-: Early apoptotic cells.^[7]
- Annexin V+ / PI+: Late apoptotic or necrotic cells.^[7]
- Annexin V- / PI+: Necrotic cells (less common in this assay).

This multi-parameter analysis allows for a detailed and quantitative assessment of the mode of cell death induced by a therapeutic agent.

Application for ONC213

This protocol is designed for researchers, scientists, and drug development professionals to quantify the apoptotic effects of **ONC213** on cancer cell lines. By following this detailed methodology, users can obtain reproducible data on the dose- and time-dependent induction of apoptosis by **ONC213**, providing critical insights into its mechanism of action and therapeutic potential.

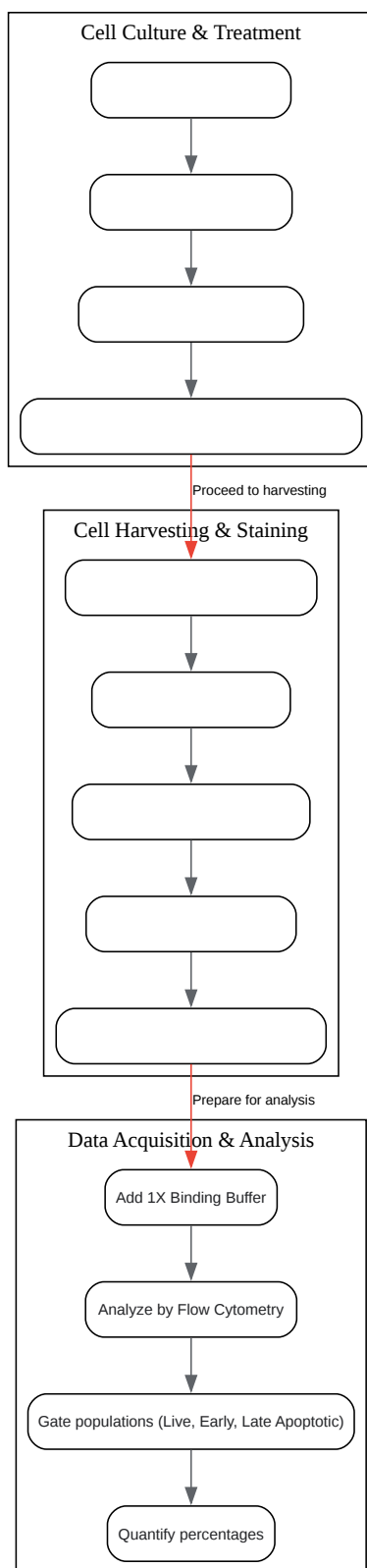
Data Presentation

The following table provides an example of how to summarize the quantitative data obtained from a flow cytometry experiment assessing **ONC213**-induced apoptosis in an AML cell line (e.g., MV4-11) after a 48-hour treatment.^[1]

Treatment Group	Concentration (nM)	% Live Cells (Annexin V-/PI-)	% Early Apoptotic Cells (Annexin V+/PI-)	% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control	0	95.2 ± 2.1	2.5 ± 0.5	2.3 ± 0.4
ONC213	125	75.6 ± 3.4	15.8 ± 1.9	8.6 ± 1.2
ONC213	250	52.1 ± 4.5	28.3 ± 2.8	19.6 ± 2.1
ONC213	500	28.9 ± 3.8	45.7 ± 3.5	25.4 ± 2.9

Data are presented as mean ± standard deviation from three independent experiments.

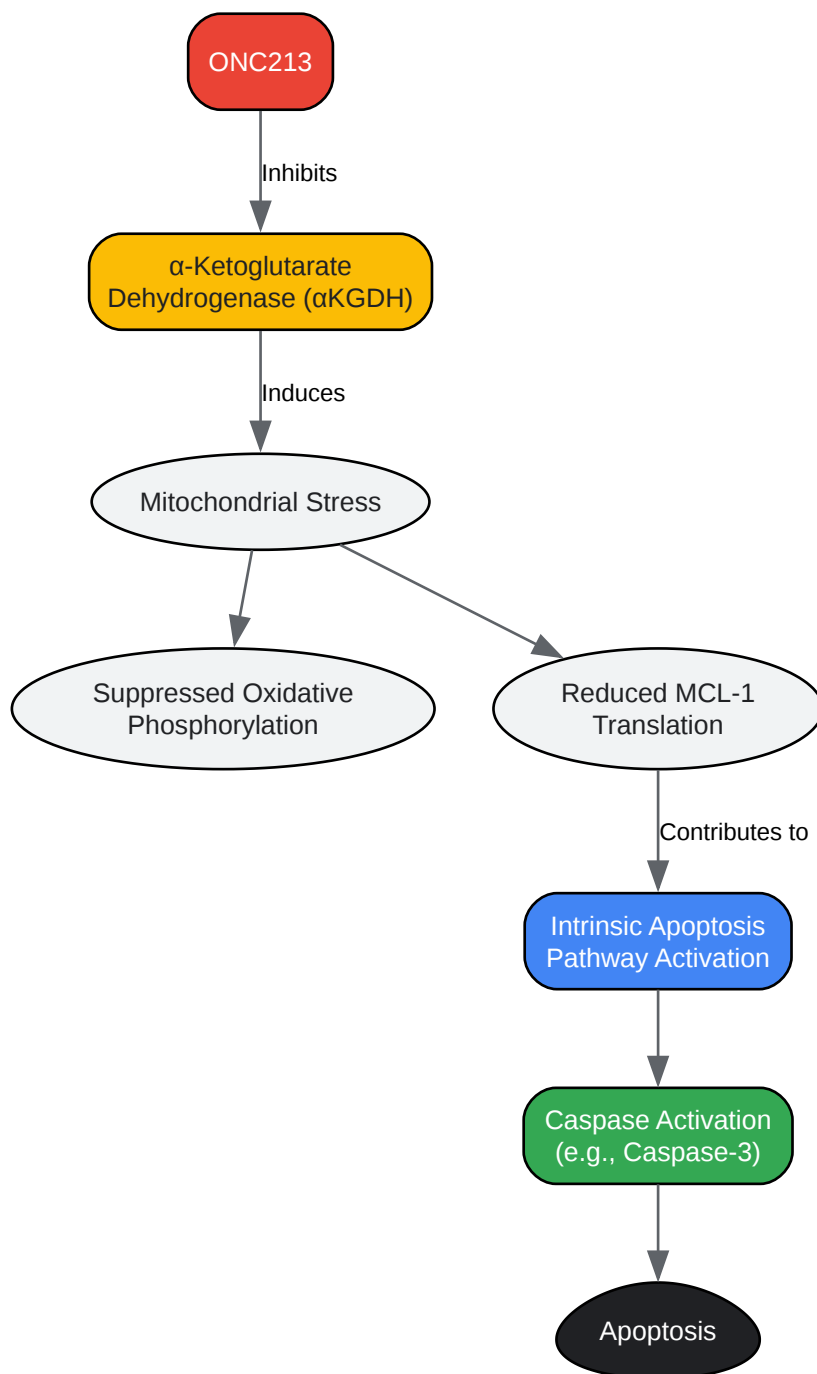
Experimental Workflow



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Caption: Experimental workflow for assessing **ONC213**-induced apoptosis.

ONC213-Induced Apoptotic Signaling Pathway



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Caption: Signaling pathway of **ONC213**-induced apoptosis.

Detailed Protocol: Flow Cytometry Analysis of Apoptosis with Annexin V/PI Staining

Materials and Reagents

- Cancer cell line of interest (e.g., MV4-11, OCI-AML3)[1]
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
- **ONC213** (dissolved in a suitable solvent like DMSO)
- Vehicle control (e.g., DMSO)
- Phosphate-Buffered Saline (PBS), cold
- Trypsin-EDTA (for adherent cells)
- Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
- 6-well cell culture plates
- Flow cytometry tubes
- Flow cytometer

Cell Culture and Treatment

- **Cell Seeding:** Seed cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of treatment. For suspension cells, a typical density is 0.5×10^6 cells/mL. For adherent cells, seed at a density that will result in 50-70% confluency after 24 hours.
- **Adherence (for adherent cells):** Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

- Treatment: Prepare serial dilutions of **ONC213** in complete culture medium. Remove the old medium and add the medium containing different concentrations of **ONC213** (e.g., 0, 125, 250, 500 nM). Include a vehicle control group treated with the same concentration of the solvent used to dissolve **ONC213**.
- Incubation: Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[\[1\]](#)

Staining Procedure

- Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with deionized water.[\[11\]](#)
Prepare a sufficient volume for washing and resuspending the cells.
- Cell Harvesting:
 - Suspension cells: Transfer the cells from each well into a separate flow cytometry tube.
 - Adherent cells: Collect the culture medium (containing floating apoptotic cells) into a flow cytometry tube. Wash the adherent cells with PBS, then add Trypsin-EDTA to detach the cells. Combine the detached cells with the previously collected medium.
- Centrifugation: Centrifuge the cell suspensions at 300-400 x g for 5 minutes at 4°C.[\[11\]](#)
- Washing: Carefully aspirate the supernatant and wash the cell pellet once with 1-2 mL of cold PBS.[\[11\]](#) Centrifuge again as in the previous step.
- Resuspension: Discard the supernatant and resuspend the cell pellet in 100 µL of 1X Binding Buffer.[\[8\]](#)[\[11\]](#) The cell concentration should be approximately $1-5 \times 10^6$ cells/mL.[\[11\]](#)
- Staining:
 - Add 5 µL of Annexin V-FITC to each 100 µL of cell suspension.[\[11\]](#)
 - Gently vortex the tubes and incubate for 10-15 minutes at room temperature in the dark.
[\[11\]](#)
 - Add 5 µL of Propidium Iodide to each tube immediately before analysis.

Flow Cytometry Analysis

- Sample Preparation for Analysis: Add 400 μ L of 1X Binding Buffer to each tube just before running the samples on the flow cytometer.^[7] Do not wash the cells after staining.
- Instrument Setup:
 - Use a flow cytometer equipped with a 488 nm laser for excitation.
 - Set up the instrument to detect FITC fluorescence in the FL1 channel (typically ~530 nm) and PI fluorescence in the FL2 or FL3 channel (typically >670 nm).
 - Set up compensation using single-stained control samples (one stained only with Annexin V-FITC and another only with PI) to correct for spectral overlap.
- Data Acquisition: Acquire data for at least 10,000 events per sample.
- Data Analysis:
 - Create a dot plot of FITC (Annexin V) versus PI.
 - Set up quadrants to differentiate the four populations:
 - Lower-left quadrant: Live cells (Annexin V-/PI-)
 - Lower-right quadrant: Early apoptotic cells (Annexin V+/PI-)
 - Upper-right quadrant: Late apoptotic/necrotic cells (Annexin V+/PI+)
 - Upper-left quadrant: Necrotic cells (Annexin V-/PI+)
 - Calculate the percentage of cells in each quadrant for each treatment condition.

References

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